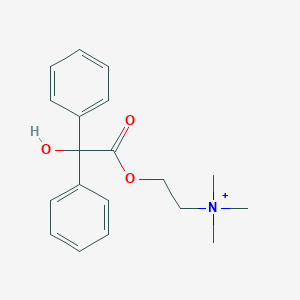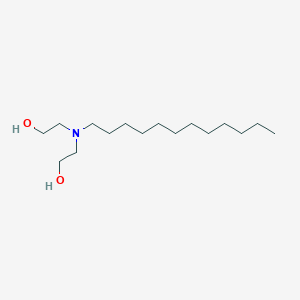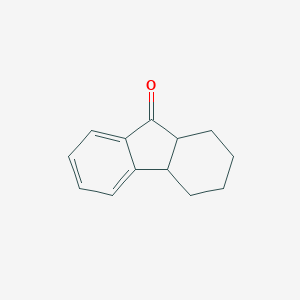
D&C Brown No. 1
Übersicht
Beschreibung
“D&C Brown No. 1” is a coloring agent that is commonly used in the food, drug, and cosmetic industries . It is part of the D&C (Drug and Cosmetic) color additive group, which is regulated by the United States Food and Drug Administration (FDA) . It is known for its physical and chemical properties, as well as its potential applications in various fields of research and industry.
Molecular Structure Analysis
“D&C Brown No. 1” has a complex molecular structure. Its IUPAC name is sodium;4-[(2Z)-2-[(5E)-5-[(2,4-dimethylphenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate. The molecular formula is C20H17N4NaO5S and the molecular weight is 448.4 g/mol.
Physical And Chemical Properties Analysis
“D&C Brown No. 1” is a brown powder that is soluble in water and ethanol. More detailed physical and chemical properties are not available in the current resources.
Wissenschaftliche Forschungsanwendungen
Wastewater Treatment
Research on azo dyes like Acid Orange 10 has shown potential for degradation in water treatment processes. By extension, D&C Brown No. 1 could be investigated for its degradability and potential use in removing contaminants from wastewater .
Nanotechnology
The unique properties of azo dyes could be beneficial in nanotechnology applications, such as the fabrication of nanostructured materials with specific responses and functions below 100 nm sizes .
Microbial Degradation
Microorganisms-assisted degradation is an eco-friendly approach to breaking down azo dyesD&C Brown No. 1 could be a subject of study to understand its interactions with various microorganisms and its potential for biodegradation .
Safety and Hazards
Wirkmechanismus
Target of Action
D&C Brown No. 1, also known as Acid Orange 24, is a synthetic azo dye. Azo dyes are a class of organic molecules with two azo groups (-N=N-) linked by an aromatic ring structure The specific targets of D&C Brown No
Mode of Action
The mode of action of D&C Brown No. 1 involves its interaction with these biological systems. In the environment, certain microorganisms can degrade azo dyes, including Acid Orange 24, through a process called "azo reduction" . This process involves the cleavage of the azo bonds (-N=N-) in the dye molecule, leading to the formation of aromatic amines . This biodegradation process is an important mechanism for the removal of azo dyes from the environment .
Biochemical Pathways
The biochemical pathways involved in the degradation of D&C Brown No. 1 are complex and involve multiple steps . The initial step is the reduction of the azo bonds, which is facilitated by enzymes produced by certain bacteria . This leads to the formation of aromatic amines, which can be further metabolized by the bacteria . The exact pathways and enzymes involved can vary depending on the specific microorganism and environmental conditions .
Pharmacokinetics
1 can inhibit P-glycoprotein, a protein that plays a crucial role in drug transport and metabolism . This suggests that D&C Brown No. 1 could potentially influence the pharmacokinetics of other substances that are substrates of P-glycoprotein .
Result of Action
The result of the action of D&C Brown No. 1 is largely dependent on its environment. In the environment, the degradation of D&C Brown No. 1 by microorganisms can lead to the removal of this dye from water bodies, reducing its environmental impact . .
Action Environment
The action of D&C Brown No. 1 is influenced by various environmental factors. For instance, the presence and activity of specific microorganisms capable of degrading azo dyes are crucial for the biodegradation of D&C Brown No. . Moreover, factors such as temperature, pH, and the presence of other substances can influence the efficiency of the biodegradation process . The stability of D&C Brown No. 1 under various conditions requires further testing.
Eigenschaften
IUPAC Name |
sodium;4-[(2Z)-2-[(5E)-5-[(2,4-dimethylphenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S.Na/c1-12-3-8-16(13(2)11-12)22-24-19-18(25)10-9-17(20(19)26)23-21-14-4-6-15(7-5-14)30(27,28)29;/h3-11,21-22H,1-2H3,(H,27,28,29);/q;+1/p-1/b23-17-,24-19+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDAELYOGRCZQD-NFLRKZIHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)[O-])C2=O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/N=C/2\C(=O)C=C/C(=N/NC3=CC=C(C=C3)S(=O)(=O)[O-])/C2=O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N4NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D&C Brown No. 1 | |
CAS RN |
1320-07-6 | |
| Record name | D & C Brown no. 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-[2-[3-[2-(dimethylphenyl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 4-[[3-[(dimethylphenyl)azo]-2,4-dihydroxyphenyl]azo]benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















